

1,6-Cyclodecanedione CAS number and molecular formula

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Compound of Interest

Compound Name: 1,6-Cyclodecanedione

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In-Depth Technical Guide to 1,6-Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,6-cyclodecanedione**, a significant macrocyclic diketone. This document details its chemical identity, physical properties, synthesis, and key reactions, making it a valuable resource for professionals in organic synthesis and drug development.

Core Compound Information

Identifier	Value
Chemical Name	1,6-Cyclodecanedione
CAS Number	38734-05-3[1]
Molecular Formula	C10H16O2[1]
Molecular Weight	168.23 g/mol
Canonical SMILES	C1CCC(=O)CCCCC(=O)C1
InChl	InChI=1S/C10H16O2/c11-9-5-1-2-6-10(12)8-4- 3-7-9/h1-8H2[1]



Physicochemical Properties

A summary of the key physical and thermodynamic properties of **1,6-cyclodecanedione** is presented below. Critically evaluated data is available through the NIST/TRC Web Thermo Tables (WTT).

Property	Value/Range
Normal Boiling Temperature	Data available in NIST/TRC Web Thermo Tables[2]
Triple Point Temperature	Data available in NIST/TRC Web Thermo Tables[2]
Liquid Density	Temperature-dependent data available[2]
Liquid Viscosity	Temperature-dependent data available[2]
Liquid Thermal Conductivity	Temperature-dependent data available[2]
Ideal Gas Entropy	Temperature and pressure-dependent data available[2]

Synthesis of 1,6-Cyclodecanedione

The primary and most effective method for synthesizing **1,6-cyclodecanedione** is through an intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl decanedioate. This reductive coupling reaction is carried out using metallic sodium in an aprotic solvent.

Experimental Protocol: Acyloin Condensation

This protocol is based on the Rühlmann modification, which utilizes trimethylsilyl chloride to trap the enediolate intermediate, thereby improving the yield of the desired acyloin.

Materials:

- Diethyl decanedioate
- Metallic sodium



- Anhydrous toluene
- Trimethylsilyl chloride
- · Aqueous hydrochloric acid

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), place finely dispersed metallic sodium in anhydrous toluene.
- Heat the mixture to reflux with vigorous stirring.
- A solution of diethyl decanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing mixture over several hours.
- After the addition is complete, continue refluxing for an additional period to ensure the completion of the reaction.
- Cool the reaction mixture to room temperature and cautiously add a proton source, such as aqueous hydrochloric acid, to hydrolyze the silyl enol ether intermediate.
- Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude acyloin is then oxidized to the final product, **1,6-cyclodecanedione**.

Note: This is a generalized procedure. The specific quantities of reagents and reaction times may vary and should be optimized based on the scale of the reaction.

Key Reactions of 1,6-Cyclodecanedione

A notable reaction of **1,6-cyclodecanedione** is its base-catalyzed intramolecular aldol condensation. This reaction leads to the formation of a bicyclic enone, 2,3,5,6,7,8-



hexahydroazulen-4(1H)-one.[3]

Experimental Protocol: Intramolecular Aldol Condensation

Materials:

- 1,6-Cyclodecanedione
- Base (e.g., sodium carbonate, sodium hydroxide, or potassium tert-butoxide)
- Suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran)
- Aqueous acid for workup

Procedure:

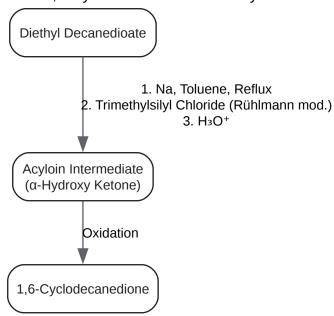
- Dissolve 1,6-cyclodecanedione in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add the base to the solution at room temperature. The reaction may be heated to facilitate the condensation.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, neutralize the reaction mixture with an aqueous acid.
- Extract the product with an organic solvent.
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting bicyclic enone by column chromatography or distillation.

Signaling Pathways and Experimental Workflows



The following diagrams illustrate the key chemical transformations involving **1,6-cyclodecanedione**.

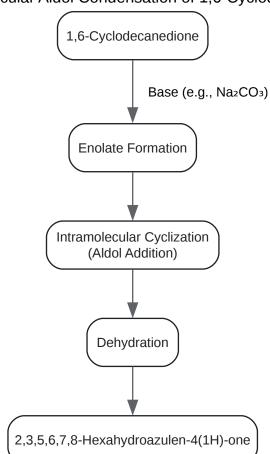
Synthesis of 1,6-Cyclodecanedione via Acyloin Condensation



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Caption: Synthetic pathway to 1,6-cyclodecanedione.





Intramolecular Aldol Condensation of 1,6-Cyclodecanedione

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Caption: Reaction mechanism of the intramolecular aldol condensation.

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of **1,6-cyclodecanedione**. While a comprehensive public database of its spectra is not readily available, the following are expected characteristic signals based on its structure.

¹H NMR Spectroscopy:



- Protons alpha to the carbonyl groups (C-H₂): Expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically around δ 2.2-2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.
- Other methylene protons (C-H₂): Expected to resonate as a complex series of multiplets in the upfield region, likely between δ 1.2-1.8 ppm.

¹³C NMR Spectroscopy:

- Carbonyl carbons (C=O): A characteristic signal in the downfield region, typically above δ
 200 ppm.
- Carbons alpha to the carbonyl groups (α -CH₂): Expected in the range of δ 30-50 ppm.
- Other methylene carbons (CH₂): Resonances expected in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy:

- C=O stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing in the range of 1700-1725 cm⁻¹.
- C-H stretch (sp³): Multiple bands just below 3000 cm⁻¹, characteristic of saturated C-H bonds.

Mass Spectrometry:

- Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 168).
- Fragmentation Pattern: Characteristic fragmentation would likely involve alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements, leading to significant fragment ions.

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References

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